N-(cyclopropylmethyl)-4-fluorobenzamide

Description

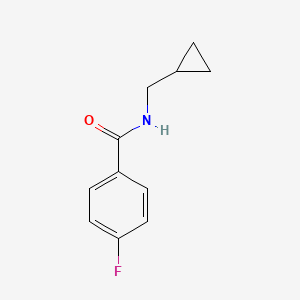

N-(cyclopropylmethyl)-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorophenyl group attached to a carboxamide scaffold, with a cyclopropylmethyl substituent on the amide nitrogen. This structural motif combines hydrophobic (cyclopropylmethyl), electronic (4-fluoro), and steric features, making it a versatile intermediate for medicinal and agrochemical applications. The cyclopropyl group enhances metabolic stability and influences conformational flexibility, while the 4-fluorobenzamide core facilitates interactions with biological targets through hydrogen bonding and π-stacking .

Properties

CAS No. |

39887-25-7 |

|---|---|

Molecular Formula |

C11H12FNO |

Molecular Weight |

193.22 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-4-fluorobenzamide |

InChI |

InChI=1S/C11H12FNO/c12-10-5-3-9(4-6-10)11(14)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,13,14) |

InChI Key |

SIXKKLARINKLNF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with cyclopropylmethylamine. The process can be carried out using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3’-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as electrosynthesis, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(cyclopropylmethyl)-4-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity of the compound to its target, while the fluorine atom can influence the compound’s electronic properties and stability . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(cyclopropylmethyl)-4-fluorobenzamide, highlighting substituent variations, molecular properties, and applications:

Physicochemical and Pharmacokinetic Comparisons

- Hydrophobicity : Cyproflanilide (LogP ~6.5) is significantly more lipophilic than this compound (estimated LogP ~2.8), favoring pesticidal activity but limiting oral bioavailability.

- Metabolic Stability : The cyclopropylmethyl group in the parent compound reduces oxidative metabolism compared to Ztz240’s pyridine ring, which may undergo CYP450-mediated hydroxylation .

- Solubility: V017-0057’s diethylamino group improves aqueous solubility (>50 μM in PBS) relative to the acetylpiperidinyl derivative, which relies on polar amide bonds for dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.